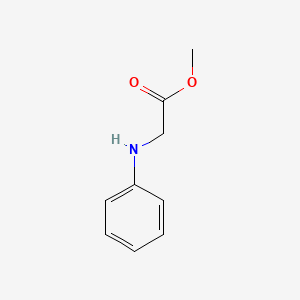

Methyl 2-(phenylamino)acetate

Description

The exact mass of the compound Phenylglycine methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-anilinoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJUWKPNWWCOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 2-(phenylamino)acetate?

An In-depth Technical Guide to Methyl 2-(phenylamino)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating this compound in Modern Synthesis

This compound, also known as methyl anilinoacetate or N-phenylglycine methyl ester, is a vital molecular scaffold in the landscape of organic synthesis. While not an end-product itself, its strategic value lies in its role as a versatile intermediate. The molecule incorporates a secondary amine, an aromatic ring, and an ester functional group, providing multiple reaction sites for building more complex molecular architectures. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and handling protocols, designed for researchers and professionals in drug discovery and chemical development. Its application is particularly notable in the synthesis of bioactive compounds, including potential anti-inflammatory and analgesic agents, as well as in the development of novel dyes and pigments.[1]

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical analysis. This compound is cataloged under several identifiers, with its structural and molecular data providing the basis for its physical and chemical behavior.

-

IUPAC Name: methyl 2-anilinoacetate[2]

-

Synonyms: methyl N-phenylglycinate, N-Phenylglycine methyl ester, methyl anilinoacetate[2]

-

CAS Number: 23284-84-6

-

Molecular Formula: C₉H₁₁NO₂[2]

-

Molecular Weight: 165.19 g/mol [2]

-

Chemical Structure:

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing a quick reference for laboratory applications.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | PubChem[2] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Polar Surface Area | 38.3 Ų | PubChem[2] |

| InChI Key | SZJUWKPNWWCOPG-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic Profile

Characterization is critical for verifying the identity and purity of a synthesized compound. The following spectral data are characteristic of this compound.

-

¹³C NMR Spectroscopy: The spectrum is available for reference in established databases.[2] Key expected signals would include those for the carbonyl carbon of the ester, the methyl group carbon, the methylene carbon, and distinct signals for the aromatic carbons of the phenyl ring.

-

Mass Spectrometry (MS): GC-MS data are available, providing fragmentation patterns that are crucial for structural confirmation during reaction monitoring or final product analysis.[2] The molecular ion peak [M]+ would be expected at m/z ≈ 165.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information.[2] Key absorptions include the N-H stretch of the secondary amine, C=O stretch of the ester, and C-N and C-O single bond stretches, as well as characteristic peaks for the aromatic ring.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional components: the secondary amine, the ester, and the phenyl group. Understanding the interplay of these groups is essential for designing synthetic routes.

Diagram: Reactivity Map

Caption: Key reactive sites on the this compound molecule.

-

Nucleophilicity of the Secondary Amine: The nitrogen atom is a potent nucleophile, making it the primary site for further functionalization. It readily undergoes N-alkylation or N-acylation, allowing for the extension of the molecular chain or the introduction of new functional groups. This reactivity is the cornerstone of its utility as a synthetic intermediate.

-

Ester Group Transformations: The methyl ester can be hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, N-phenylglycine. This transformation is often a key step in preparing active pharmaceutical ingredients where a free carboxylic acid is required for biological activity.

-

Aromatic Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). The -NH- group is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions.

Experimental Protocol: Synthesis

The most direct and common method for synthesizing this compound is through the nucleophilic substitution of a haloacetate ester with aniline. This protocol is a robust and scalable method for laboratory preparations.

Principle of Synthesis

This procedure relies on the Sₙ2 reaction between aniline, acting as the nucleophile, and methyl 2-bromoacetate, the electrophile. A mild base, such as potassium carbonate, is used as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base while not interfering with the nucleophile.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.

-

Addition of Electrophile: While stirring the mixture at room temperature, add methyl 2-bromoacetate (1.1 eq.) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aniline spot and the appearance of a new product spot indicates progression.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to obtain the pure solid product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

-

Hazard Classification: this compound is classified with the GHS07 pictogram, indicating it can be a health hazard.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.

References

-

This compound | C9H11NO2 . PubChem, National Institutes of Health. [Link]

-

This compound hydrochloride | C9H12ClNO2 . PubChem, National Institutes of Health. [Link]

-

This compound - MySkinRecipes . MySkinRecipes. [Link]

Sources

Methyl 2-(phenylamino)acetate: A Comprehensive Technical Guide for Advanced Research

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of Methyl 2-(phenylamino)acetate, a versatile building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core chemical properties, synthesis, reactivity, and burgeoning applications of this compound, with a focus on its role as a scaffold for novel therapeutic agents.

Core Compound Identification and Properties

This compound, also known by its synonyms Methyl N-phenylglycinate or Methyl 2-anilinoacetate, is a secondary amine and an ester derivative of the amino acid glycine. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23284-84-6 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | methyl 2-anilinoacetate | [1] |

| Appearance | Typically a solid | |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated solvents) |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a haloacetate ester with aniline. The secondary amine is formed by the displacement of a halide by the primary amine, aniline.

Conceptual Synthesis Workflow

The general transformation involves the N-alkylation of aniline with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate, often in the presence of a weak base to neutralize the hydrohalic acid byproduct.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Aniline

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Aniline (1.0 eq)

-

Methyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add aniline and anhydrous acetonitrile.

-

Add potassium carbonate to the stirred solution.

-

Slowly add methyl bromoacetate dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Derivatization

The utility of this compound as a synthetic intermediate stems from the reactivity of its secondary amine and ester functionalities. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with various electrophiles.

N-Acylation and N-Alkylation Reactions

The secondary amine can be readily acylated or further alkylated, providing a modular approach to a diverse range of derivatives. These transformations are fundamental in constructing libraries of compounds for biological screening.

Caption: Derivatization pathways of this compound.

Experimental Protocol: N-Acetylation

This protocol details the N-acetylation of the phenylamino group.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.

Applications in Drug Discovery and Development

The phenylamino scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a key starting material for the synthesis of derivatives with therapeutic potential.

Anticancer and Kinase Inhibition

Derivatives of the phenylamino core have demonstrated significant potential as anticancer agents by targeting various protein kinases.

-

MNK2 Inhibition: Phenylaminopyrimidine derivatives have been identified as potent inhibitors of the MAP kinase-interacting kinase 2 (MNK2), which is implicated in tumorigenesis through the phosphorylation of eIF4E.[2] Inhibition of this pathway can lead to reduced expression of anti-apoptotic proteins like Mcl-1 and promote apoptosis in cancer cells.[2]

-

mTOR Inhibition: Certain 2-phenylamino-1,4-naphthoquinone derivatives have been shown to possess antiproliferative activity against cancer cells, with evidence suggesting inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[3]

-

Anti-Glioblastoma Activity: N-2-(phenylamino)benzamide derivatives have been designed as dual inhibitors of Topoisomerase I (Topo I) and COX-2, showing promise as anti-glioblastoma agents.[4][5] These compounds have been shown to downregulate key signaling molecules such as PGE₂, VEGF, and STAT3 in preclinical models.[5]

Neurodegenerative Diseases

The phenylamino scaffold is also being explored for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.

-

MAO-B and GSK3β Inhibition: 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[6] Some of these compounds also exhibit inhibitory activity against glycogen synthase kinase 3β (GSK3β), a kinase implicated in the pathology of Alzheimer's disease.[6]

Illustrative Signaling Pathway in Cancer

The following diagram illustrates a simplified signaling pathway that can be targeted by phenylamino-based kinase inhibitors.

Caption: MAPK signaling pathway and the inhibitory action of a phenylamino-based MNK inhibitor.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and neurodegenerative diseases, underscore the importance of the phenylamino scaffold and position this compound as a key starting material for the development of next-generation therapeutics.

References

-

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed. [Link]

-

Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. MDPI. [Link]

-

Different protocols for methylation of aniline. ResearchGate. [Link]

-

N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. ResearchGate. [Link]

-

Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. [Link]

-

N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. PubMed. [Link]

-

Selective Alkylation of Aniline to N-Methyl Aniline. Amanote Research. [Link]

-

Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. ResearchGate. [Link]

-

This compound | C9H11NO2. PubChem. [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

-

Syntheses of Medicinal Compounds. SlideShare. [Link]

- Process for preparing acetamides compounds.

-

New process of synthesis of methyl chloroacetate by reactive distillation. ResearchGate. [Link]

Sources

- 1. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Methyl 2-(phenylamino)acetate

An In-depth Technical Guide to the Synthesis of Methyl 2-(phenylamino)acetate from Aniline

This compound, also known as Methyl N-phenylglycinate, is a pivotal intermediate in the landscape of organic synthesis. Its structural motif, featuring a secondary amine linked to an acetate group and an aromatic ring, makes it a versatile building block for a range of high-value compounds. It is particularly crucial in the development of pharmaceuticals, such as anti-inflammatory and analgesic agents, as well as in the creation of dyes and pigments.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of its primary synthesis mechanism, offering field-proven insights into protocol optimization and troubleshooting.

Core Synthesis Pathway: The N-Alkylation of Aniline

The most direct and widely employed method for synthesizing this compound is the N-alkylation of aniline. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Underpinnings

The core of the reaction involves the nucleophilic attack of the nitrogen atom in aniline on the electrophilic α-carbon of a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline initiates an attack on the electron-deficient carbon atom bonded to the halogen.

-

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently as the C-Halogen bond is breaking.

-

Product Formation & Acid Byproduct: The halide ion is displaced as a leaving group, resulting in the formation of a protonated form of the target ester. This intermediate is then deprotonated by a base present in the reaction mixture to yield the final product, this compound.

The presence of a base is non-negotiable in this synthesis. It serves to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction. Without a base, the acid would protonate the starting aniline, forming an anilinium salt. This salt is no longer nucleophilic, which would effectively halt the reaction.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Aniline [label="Aniline\n(Nucleophile)"]; Haloacetate [label="Methyl Chloroacetate\n(Electrophile)"]; Base [label="Base\n(e.g., NaHCO₃)", shape=ellipse, fillcolor="#E8F0FE"]; Reaction [label="Sₙ2 Reaction\n(Solvent: Acetonitrile)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#CEEAD6"]; Byproduct [label="Salt Byproduct\n(e.g., NaCl + H₂O + CO₂)", shape=ellipse, fillcolor="#FAD2CF"];

// Edges Aniline -> Reaction; Haloacetate -> Reaction; Base -> Reaction [label=" Acid Scavenger"]; Reaction -> Product [label=" Primary Product"]; Reaction -> Byproduct [label=" Neutralization\n Products"]; } ends_dot Caption: Overall workflow for the SN2 synthesis of this compound.

Field-Proven Experimental Protocol

This protocol represents a robust and validated methodology for the laboratory-scale synthesis of this compound.

Materials & Reagents:

-

Aniline

-

Methyl Chloroacetate

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq), sodium bicarbonate (2.0 eq), and a catalytic amount of sodium iodide (0.1 eq). Add acetonitrile to form a stirrable slurry. The use of sodium iodide can enhance the reaction rate by in-situ formation of the more reactive iodoacetate (Finkelstein reaction).[3]

-

Addition of Alkylating Agent: Begin stirring the mixture and add methyl chloroacetate (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to 80°C (reflux) and maintain for 12-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine. This removes any remaining inorganic impurities and water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Data Summary: Key Reaction Parameters

| Parameter | Recommended Value/Reagent | Rationale / Causality |

| Aniline:Haloacetate Ratio | 1 : 1.2 | A slight excess of the alkylating agent ensures complete consumption of the starting aniline. |

| Base | Sodium Bicarbonate (NaHCO₃) | A mild, inexpensive, and effective base that is easily removed during work-up.[3] |

| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 mechanism.[3] |

| Catalyst | Sodium Iodide (NaI) | Catalyzes the reaction by converting the chloroacetate to the more reactive iodoacetate in situ.[2] |

| Temperature | 80 °C (Reflux) | Provides sufficient thermal energy to overcome the activation energy barrier, driving the reaction to completion in a reasonable timeframe.[3] |

| Reaction Time | 12-16 hours | Ensures high conversion of the starting materials. Monitor by TLC for optimal timing. |

Troubleshooting and Mechanistic Considerations

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

Primary Side Reaction: Dialkylation

The most common side product is the result of dialkylation. The product, this compound, is itself a secondary amine and can act as a nucleophile, reacting with another molecule of methyl chloroacetate.

-

Causality: The nitrogen in the product is still nucleophilic and can compete with the starting aniline for the alkylating agent.

-

Mitigation Strategy: This side reaction can be minimized by altering the stoichiometry. Using a slight excess of aniline relative to the methyl haloacetate ensures the alkylating agent is consumed primarily by the more abundant starting material.

dot digraph "Troubleshooting_Logic" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Analysis of Crude Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield of Desired Product", fillcolor="#FAD2CF"]; Dialkylation [label="Presence of Dialkylated Impurity", fillcolor="#FAD2CF"];

// Potential Causes Cause1 [label="Incomplete Reaction", shape=ellipse]; Cause2 [label="Ineffective Base", shape=ellipse]; Cause3 [label="Excess Alkylating Agent", shape=ellipse];

// Solutions Solution1 [label="Increase Reaction Time/Temp", fillcolor="#CEEAD6"]; Solution2 [label="Verify Base Stoichiometry &\n Reactivity", fillcolor="#CEEAD6"]; Solution3 [label="Use Excess Aniline", fillcolor="#CEEAD6"];

// Edges Start -> LowYield; Start -> Dialkylation; LowYield -> Cause1 [label=" Check TLC"]; LowYield -> Cause2 [label=" Check pH"]; Dialkylation -> Cause3 [label=" Check Stoichiometry"]; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; } ends_dot Caption: A logical guide for troubleshooting common issues in the synthesis.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet or doublet for the methylene protons (~3.9 ppm), and multiplets in the aromatic region (6.6-7.2 ppm) corresponding to the phenyl ring protons. A broad singlet corresponding to the N-H proton would also be present.[4]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the addition of the methyl acetate group to the aniline.

-

Infrared (IR) Spectroscopy: Key stretches include the N-H band (around 3400 cm⁻¹) and the strong carbonyl (C=O) stretch of the ester (around 1735 cm⁻¹).

Conclusion

The N-alkylation of aniline with methyl haloacetate is a reliable and scalable method for producing this compound. A thorough understanding of the SN2 mechanism, the critical role of the base, and the potential for dialkylation allows the research scientist to optimize reaction conditions for high yield and purity. This foundational knowledge is essential for leveraging this key intermediate in the synthesis of more complex and valuable molecules for the pharmaceutical and chemical industries.

References

-

PrepChem.com. (n.d.). Synthesis of N-methyl-N-phenylglycine. Retrieved from [Link]

- Google Patents. (2015). A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]

-

Al-Saeedi, A. H. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6666–6677. Retrieved from [Link]

- Google Patents. (2014). The preparation method of N-substituted-phenyl glycine.

-

Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Retrieved from [Link]

-

Cheng, C. H., et al. (2017). Direct amination of γ-halo-β-ketoesters with anilines. Scientific Reports, 7, 44233. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (R)-methyl 2-phenyl-2-(phenylamino)acetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Retrieved from [Link]

-

Gök, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 5035–5046. Retrieved from [Link]

-

Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Retrieved from [Link]

- Google Patents. (2002). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]

-

Quora. (2023). What is the product formed when aniline reacts with CH3Cl in the presence of AlCl3? What is its mechanism?. Retrieved from [Link]

-

Selva, M., et al. (1998). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 63(19), 6762–6765. Retrieved from [Link]

-

ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Pasricha, S. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development, 6(2), 131-134. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

University of Technology. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetanilide?. Retrieved from [Link]

Sources

The Solubility Profile of Methyl 2-(phenylamino)acetate in Organic Solvents: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that dictates its behavior throughout the entire development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2] Methyl 2-(phenylamino)acetate, a key building block in the synthesis of various pharmaceuticals and other fine chemicals, is no exception.[3] An in-depth understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and developing stable formulations.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available quantitative solubility data, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers researchers and drug development professionals a robust framework for predicting solubility behavior, detailed protocols for its experimental determination, and insights into the practical application of this critical data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a powerful, albeit qualitative, guide for predicting solubility.[4][5][6][7] This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. The solubility of a substance is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular Structure of this compound (C₉H₁₁NO₂)

To understand its solubility, we must first analyze the structure of this compound:

-

PubChem CID: 571509

-

Molecular Weight: 165.19 g/mol

-

Key Functional Groups:

-

Phenyl Ring (C₆H₅): A large, non-polar, hydrophobic region.

-

Amine Group (-NH-): A polar group capable of acting as a hydrogen bond donor.

-

Ester Group (-COOCH₃): A polar group with hydrogen bond acceptor sites (the carbonyl and ether oxygens).

-

This amphiphilic nature—possessing both polar and non-polar regions—suggests that this compound will not exhibit extreme solubility behavior but will instead have a nuanced profile across various solvent classes.

The Role of Intermolecular Forces

-

Hydrogen Bonding: The amine group can donate a hydrogen bond, and the ester's oxygen atoms can accept hydrogen bonds. This is a primary driver of solubility in protic solvents like alcohols.[6]

-

Dipole-Dipole Interactions: The polar ester and amine groups create a molecular dipole, allowing for favorable interactions with other polar molecules (e.g., ketones, esters).

-

London Dispersion Forces: These weak forces are present in all molecules and will be the primary mode of interaction between the non-polar phenyl ring and non-polar solvents.

Predicted Solubility in Different Solvent Classes

Based on the molecular structure, we can predict the following solubility behavior:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong potential for hydrogen bonding between the solvent's hydroxyl group and the solute's amine (donor) and ester (acceptor) groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | Favorable dipole-dipole interactions between the polar solvent and the polar functional groups of the solute. Solvents like DMSO and DMF are particularly effective due to their high polarity. |

| Non-Polar | Hexane, Toluene, Benzene | Low to Sparingly Soluble | The polar amine and ester groups cannot form favorable interactions with the non-polar solvent. Solubility will be driven by weaker London dispersion forces involving the phenyl ring.[7] |

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable starting point, empirical determination is essential for accurate, actionable data. The shake-flask method is universally regarded as the "gold standard" for measuring equilibrium (thermodynamic) solubility due to its reliability and reproducibility.

Causality Behind the Shake-Flask Protocol

The core objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. This ensures that the measured concentration represents the absolute solubility limit under the specified conditions. Stirring or shaking for an extended period (typically 24-72 hours) is not merely for mixing; it is to ensure this thermodynamic equilibrium is truly reached. Subsequent phase separation (filtration or centrifugation) is critical to remove all undissolved solid, as any particulate matter would lead to an overestimation of solubility.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A longer period (48-72 hours) is recommended to guarantee equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a chemical-resistant syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine its concentration.

-

A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

-

Calculation: Multiply the measured concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the solvent. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can alter the solubility of this compound. An awareness of these variables is crucial for reproducible results and process control.

-

Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature. This is because the added thermal energy helps overcome the crystal lattice energy of the solute. Therefore, it is highly probable that the solubility of this compound will be significantly higher at elevated temperatures. This property is routinely exploited in crystallization, where a compound is dissolved in a hot solvent and then cooled to induce precipitation of purified crystals.

-

Solvent Polarity: As detailed in Section 1, the polarity of the solvent is a primary determinant of its ability to dissolve a given solute.[7] A solvent that matches the polarity and hydrogen bonding capabilities of the solute will be most effective.

-

Polymorphism: The crystalline form of the solute can impact solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[1] It is essential to characterize the solid form being used in solubility studies.

-

Purity: The presence of impurities in either the solute or the solvent can affect the measured solubility.

Applications in Chemical and Pharmaceutical Development

Solubility data is not an academic exercise; it is a cornerstone of process development and formulation science.

-

Process Chemistry & Synthesis: Selecting an appropriate solvent is critical for achieving optimal reaction rates and yields. The reagents must be sufficiently soluble for the reaction to proceed efficiently.

-

Crystallization & Purification: Solubility data is essential for designing robust crystallization processes. A solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is an ideal candidate for recrystallization. Conversely, an "anti-solvent" in which the compound is poorly soluble can be added to a solution to induce precipitation.

-

Pharmaceutical Formulation: For the development of liquid dosage forms, the API must be soluble in the chosen vehicle at the target concentration. For solid dosage forms, low aqueous solubility can be a major impediment to drug absorption and bioavailability, making it a critical parameter assessed in pre-formulation studies.[1]

Conclusion

This compound is a molecule of moderate polarity, featuring both hydrogen bond donating and accepting groups as well as a significant non-polar region. This structure predicts a solubility profile that favors polar protic and polar aprotic solvents over non-polar ones. While specific quantitative data remains sparse in public literature, this guide provides the theoretical foundation to predict its behavior and a detailed, authoritative experimental protocol—the shake-flask method—to generate the necessary data in the laboratory. For any scientist or researcher working with this compound, a systematic experimental determination of its solubility is a critical, indispensable step for successful process development, purification, and formulation.

References

-

Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

The Fountain Magazine. Like Dissolves Like. [Link]

-

Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Quora. What is the meaning of the “like dissolve like” rule in chemistry?. [Link]

-

StudySmarter. Solubility and Polarity. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 571509, this compound. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Hovione. Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Pharmaceutical Technology. Tackling Solubility in Drug Development. [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

StudySmarter. Factors affecting solubility. [Link]

-

SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Abraham Entertainment. Solubility Of Polar Compounds: Unraveling The Secrets. [Link]

-

Wikipedia. Solubility. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. Solubility. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11514250, (R)-methyl 2-phenyl-2-(phenylamino)acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12241365, this compound hydrochloride. [Link]

-

MATEC Web of Conferences. The Importance of Solubility for New Drug Molecules. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility?. [Link]

-

Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]

-

ChemSynthesis. methyl 2-(phenethylamino)acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7559, Methyl phenylacetate. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Solubility determination, model correlation, solvent effect, molecular simulation and thermodynamic properties of flutamide in eleven pure solvents at different temperatures. [Link]

-

Graz University of Technology. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. [Link]

-

MDPI. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

AJPO JOURNALS. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. [Link]

-

Physical Chemistry Research. Regular Article. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Chemical Stability of Methyl 2-(phenylamino)acetate

Introduction: A Molecule of Synthetic Importance

Methyl 2-(phenylamino)acetate, also known as N-phenylglycine methyl ester, is a vital intermediate in the landscape of organic synthesis.[1] With its unique structure combining a secondary aniline, an ester, and an activated methylene group, it serves as a versatile building block for a range of higher-value molecules, including pharmaceuticals and agrochemicals.[1] However, the very features that make it synthetically useful also define its vulnerabilities. Understanding the chemical stability and reactivity of this compound is not merely an academic exercise; it is a prerequisite for its effective use in process development, formulation, and for ensuring the quality and safety of downstream products.

This guide provides a comprehensive analysis of the stability and reactivity of this compound under various conditions. Moving beyond a simple datasheet, we will explore the mechanistic underpinnings of its behavior, offering field-proven insights and robust methodologies for its assessment. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with the tools to confidently handle, store, and utilize this important chemical intermediate.

Part 1: Core Physicochemical Properties

A foundational understanding of a molecule's physical characteristics is essential before exploring its chemical behavior. These properties influence its solubility, handling, and storage requirements.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | N-Phenylglycine methyl ester, Methyl anilinoacetate | [2] |

| CAS Number | 23284-84-6 | [3] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Physical Form | Solid | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |

Part 2: Chemical Stability Profile

The stability of this compound is governed by the interplay of its three primary functional groups: the ester, the secondary amine, and the aromatic ring. Forced degradation studies, which intentionally stress the molecule, are critical for identifying likely degradation pathways and developing stability-indicating analytical methods.[4]

Hydrolytic Stability: The Susceptible Ester Linkage

The ester group is the most prominent site for hydrolytic degradation. The reaction is catalyzed by both acid and base, yielding N-phenylglycine and methanol as the primary products.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

-

Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, the ester undergoes saponification via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally faster and irreversible due to the deprotonation of the resulting carboxylic acid. The rate of hydrolysis for esters is influenced by the electronic nature of the substituents.

The N-phenylamino group, with its nitrogen lone pair, can exert a complex influence on the hydrolysis rate depending on the pH.

Caption: Key reactivity pathways of this compound.

Part 4: Experimental Methodologies for Stability Assessment

To empirically determine the stability profile of this compound, a forced degradation study is essential. This study underpins the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can resolve the parent compound from any potential degradation products. [4]The entire process must be guided by established principles, such as those outlined in the ICH guidelines Q1A (Stability Testing) and Q1B (Photostability Testing). [2][6]

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Class A volumetric flasks

-

pH meter

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

Procedure:

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound at approximately 1 mg/mL in methanol.

-

Stress Conditions (Perform in parallel): For each condition, prepare a sample in a volumetric flask. Aim for approximately 5-20% degradation. Time points can be adjusted based on preliminary results.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. This reaction is expected to be rapid. Sample at early time points (e.g., 5, 15, 30, 60 minutes) at room temperature.

-

Oxidative Degradation: Dilute the stock solution with a 1:1 mixture of methanol and 3% H₂O₂. Store protected from light at room temperature for 24 hours.

-

Thermal Degradation: Transfer an aliquot of the stock solution to a vial, evaporate the solvent under a stream of nitrogen, and place the solid sample in an oven at a controlled temperature (e.g., 80°C) for 48 hours. Dissolve the residue in methanol before analysis.

-

Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [1]A control sample should be wrapped in aluminum foil and stored under the same conditions.

-

-

Sample Preparation for Analysis: At each designated time point, withdraw an aliquot of the stressed sample. If acidic or basic, neutralize it with an equimolar amount of base or acid, respectively. Dilute all samples to a final target concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analysis: Analyze all samples, including an unstressed control, using a suitable HPLC-UV method (see Protocol 4.2). A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants.

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a specific, accurate, and precise reverse-phase HPLC (RP-HPLC) method that can separate this compound from all process impurities and degradation products generated during the forced degradation study.

Initial Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a shallow gradient, e.g., 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or an alternative maximum absorbance wavelength determined from the UV spectrum of the parent compound).

-

Injection Volume: 10 µL

Method Development & Validation Workflow:

-

Specificity: Inject the unstressed sample and all samples from the forced degradation study. The method is considered specific if all degradation products are baseline-resolved from the parent peak and from each other. Use a PDA detector to check for peak purity.

-

Optimization: If resolution is poor, adjust the gradient slope, initial/final mobile phase composition, pH of the aqueous phase (e.g., using a phosphate buffer), or column temperature.

-

Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Caption: Workflow for stability assessment and method development.

Part 5: Summary and Handling Recommendations

This compound is a molecule of moderate stability, with clear vulnerabilities that must be managed for its successful application.

-

Key Instabilities: The compound is susceptible to hydrolysis under both acidic and basic conditions, oxidation at the α-carbon and secondary amine, and photodegradation due to its aniline chromophore.

-

Primary Degradation Products: The main hydrolytic degradants are N-phenylglycine and methanol. Oxidative and photolytic degradation can lead to a more complex profile, including imine intermediates and colored polymeric species.

-

Storage and Handling: To maintain its integrity, this compound must be stored sealed from moisture , protected from light , and in a temperature-controlled environment . [3]When used in reactions, care should be taken to avoid unnecessarily harsh pH conditions or prolonged exposure to oxidants unless desired for a specific transformation.

By understanding these chemical characteristics and employing robust analytical methodologies, researchers and developers can mitigate risks, ensuring the quality and consistency of their work from the lab bench to scaled-up production.

References

- MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com [Link not available]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of N-aryl glycine and N-aryl alanine tert-butyl esters in organic solvent. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Szczepanik, B. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

ResearchGate. (n.d.). Photodegradation of aniline in aqueous suspensions of microalgae. Retrieved from [Link]

- Chen, J., et al. (2015). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling.

- Zhao, P., et al. (2022). Tin powder‐promoted oxidation/allylation of glycine esters: Synthesis of γ, δ‐unsaturated α‐amino acid esters. Applied Organometallic Chemistry, 36(1), e6479.

-

Drug Discovery and Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

- Gande, M., et al. (2018). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Beilstein Journal of Organic Chemistry, 14, 427-433.

-

ResearchGate. (n.d.). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. Retrieved from [Link]

- Huo, C., et al. (2018). Auto-oxidation promoted sp3 C-H arylation of glycine derivatives. Organic & Biomolecular Chemistry, 16(27), 4985-4989.

-

ResearchGate. (n.d.). Effect of light intensity on degradation of aniline. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Aniline degradation by electrocatalytic oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation of the methyl ester of phenylglycine. Retrieved from [Link]

- Jida, M., & Vederas, J. C. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5(52), 41669-41683.

-

ResearchGate. (n.d.). Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H)-one. Retrieved from [Link]

- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(3), 1-8.

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

- Zhang, Y., et al. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules, 51(10), 3749-3755.

- Sridevi, K., et al. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.

-

JETIR. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link]

- Park, M. S., & Park, H. S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. Yakhak Hoeji, 47(5), 276-282.

-

ResearchGate. (2025, August 7). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Retrieved from [Link]

- Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 7, 1061-1064.

-

NRC Publications Archive. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Retrieved from [Link]

- Google Patents. (n.d.). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.

-

YouTube. (2022, February 18). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. Retrieved from [Link]

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. ICH Official web site : ICH [ich.org]

The Alchemical Heart of Blue: A Technical Guide to the Core Intermediates in Indoxyl and Indigo Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal intermediates that form the foundation of indoxyl and indigo derivative synthesis. Moving beyond a mere recitation of procedures, this document, intended for the discerning scientific audience, delves into the causality behind experimental choices, offering a field-proven perspective on the synthesis of these vital heterocyclic compounds. The indoxyl scaffold is a privileged structure in numerous natural products and pharmaceuticals, making a comprehensive understanding of its synthetic precursors essential for innovation in drug discovery and materials science.

The Central Role of Indoxyl: A Tautomeric Marvel

Indoxyl, a yellow crystalline solid with a melting point of 85°C, stands as the most crucial intermediate in the synthesis of indigo.[] Its significance lies in its unique tautomeric equilibrium between the more stable keto form (indolin-3-one) and the enol form (3-hydroxyindole).[] This dynamic equilibrium is the wellspring of its reactivity, offering multiple sites for electrophilic and nucleophilic attack and enabling its facile dimerization to the iconic indigo dye. The acidic nature of the C2 protons in the predominant keto tautomer makes it particularly susceptible to condensation and alkylation reactions.[]

The synthesis of indoxyl itself is a critical step and has been the subject of extensive optimization over the years. The most prominent industrial method is the Heumann-Pfleger synthesis, which involves the cyclization of N-phenylglycine.[2][3]

The Heumann-Pfleger Synthesis of Indoxyl from N-Phenylglycine

The Heumann-Pfleger route represents a significant improvement over the original Heumann synthesis by introducing sodium amide (NaNH₂) to the alkali fusion of N-phenylglycine.[2][4] This powerful dehydrating agent drastically reduces the required reaction temperature from approximately 300°C to around 200°C and significantly increases the yield to as high as 90%.[2][5]

Causality of Experimental Choices:

-

Alkali Fusion (NaOH/KOH and NaNH₂): The molten alkali serves a dual purpose. It acts as a strong base to deprotonate the carboxylic acid and the N-H group of N-phenylglycine, facilitating the intramolecular cyclization. The addition of sodium amide, a stronger base and potent dehydrating agent, drives the equilibrium towards the cyclized product by removing water, thus preventing side reactions and lowering the activation energy of the ring-closure step.[4]

-

Anhydrous Conditions: The presence of water would consume the highly reactive sodium amide and hinder the dehydration process, leading to lower yields.

Experimental Protocol: Synthesis of Indoxyl via Heumann-Pfleger Route

-

Preparation of the Fusion Mixture: In a suitable reaction vessel equipped for high-temperature reactions, a mixture of sodium hydroxide, potassium hydroxide, and sodium amide is carefully prepared under an inert atmosphere.

-

Addition of N-Phenylglycine: N-Phenylglycine is cautiously added to the molten alkali mixture at approximately 200°C.

-

Reaction: The reaction is maintained at this temperature for a short period to ensure complete cyclization to the indoxyl salt.[2]

-

Work-up: The resulting indoxyl salt is then carefully quenched and purified. Due to the inherent instability of indoxyl in the presence of air, it is often generated and used in situ for the subsequent synthesis of indigo.

Isatin: The Oxidized Gateway to Indigo and its Derivatives

Isatin (1H-indole-2,3-dione) is another pivotal intermediate, first isolated from the oxidation of indigo.[6] This bright orange-colored crystalline solid serves as a versatile building block for a vast array of heterocyclic compounds and is a key precursor in certain indigo synthesis routes, notably the Baeyer-Emmerling synthesis.[7] The reactivity of isatin is centered around its two carbonyl groups, with the C3 carbonyl being particularly susceptible to nucleophilic attack.[6]

The Sandmeyer Synthesis of Isatin

A classic and reliable method for the laboratory-scale synthesis of isatin is the Sandmeyer reaction.[8] This multi-step process begins with the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of strong acid to yield isatin.[8][9]

Causality of Experimental Choices:

-

Chloral Hydrate and Hydroxylamine: These reagents react with aniline to form an α-oximinoacetanilide intermediate. The oxime group is crucial for the subsequent cyclization.

-

Concentrated Sulfuric Acid: The strong acid protonates the oxime and the amide carbonyl, facilitating an intramolecular electrophilic attack on the aromatic ring to form the five-membered ring of the isatin core.

Experimental Protocol: Laboratory Synthesis of Isatin via Sandmeyer Reaction

-

Formation of Isonitrosoacetanilide: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The isonitrosoacetanilide precipitates from the reaction mixture.[8]

-

Cyclization: The dried isonitrosoacetanilide is slowly added to pre-warmed concentrated sulfuric acid (60-70°C). The temperature is carefully controlled to prevent sulfonation side reactions.[8]

-

Reaction Completion and Work-up: The reaction mixture is heated briefly to 80°C to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, causing the isatin to precipitate.[8]

-

Purification: The crude isatin is collected by filtration and can be purified by recrystallization from glacial acetic acid or by dissolving it in aqueous sodium hydroxide and reprecipitating with acid.[8]

N-Phenylglycine: The Aniline-Derived Precursor

N-Phenylglycine is a non-proteinogenic amino acid that serves as the direct precursor to indoxyl in the industrially dominant Heumann-Pfleger synthesis of indigo.[4][10] Its synthesis from readily available starting materials is a key factor in the economic viability of this route.

Synthesis of N-Phenylglycine from Aniline

There are several methods for the synthesis of N-phenylglycine from aniline. A common laboratory preparation involves the reaction of aniline with chloroacetic acid.[10] An industrially significant route utilizes the Strecker synthesis, reacting aniline, formaldehyde, and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to N-phenylglycine.[4]

Causality of Experimental Choices (Aniline and Chloroacetic Acid Method):

-

Base: A base, such as sodium hydroxide, is used to neutralize the chloroacetic acid and to deprotonate the aniline, increasing its nucleophilicity for the attack on the α-carbon of chloroacetic acid.

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures to drive the nucleophilic substitution reaction to completion.

Experimental Protocol: Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid

-

Neutralization: Chloroacetic acid is neutralized with a stoichiometric amount of sodium hydroxide solution in water.[10]

-

Reaction with Aniline: Aniline is added to the solution of sodium chloroacetate.

-

Heating: The mixture is heated under reflux until the reaction is complete.

-

Isolation: Upon cooling, N-phenylglycine crystallizes from the reaction mixture and can be isolated by filtration.[10]

o-Nitrobenzaldehyde: The Key to the Baeyer-Drewsen Synthesis

o-Nitrobenzaldehyde is a crucial starting material for the Baeyer-Drewsen indigo synthesis, a classic laboratory method for preparing indigo.[4][11] This synthesis is an excellent example of an aldol condensation reaction.[11]

Preparation of o-Nitrobenzaldehyde

o-Nitrobenzaldehyde can be prepared by the oxidation of o-nitrotoluene.[12]

Experimental Protocol: Synthesis of Indigo via Baeyer-Drewsen Reaction

-

Dissolution: o-Nitrobenzaldehyde is dissolved in acetone.[13]

-

Aldol Condensation: An aqueous solution of sodium hydroxide is added dropwise to the acetone solution with vigorous stirring. An aldol condensation occurs between the enolate of acetone and the aldehyde group of o-nitrobenzaldehyde.[11]

-

Cyclization and Dimerization: The initial aldol adduct undergoes a series of intramolecular reactions, including cyclization and dehydration, ultimately leading to the formation of indoxyl. The indoxyl then rapidly dimerizes in the presence of air to form the insoluble indigo precipitate.[14][15]

-

Isolation and Purification: The indigo precipitate is collected by filtration, washed with water and ethanol to remove impurities, and then dried.[13]

Comparative Analysis of Synthetic Routes

| Synthesis Route | Key Intermediate(s) | Starting Material(s) | Typical Yield | Key Advantages | Key Disadvantages |

| Heumann-Pfleger | Indoxyl, N-Phenylglycine | Aniline, Formaldehyde, HCN | Up to 90%[2][5] | High yield, cost-effective starting materials | Use of highly toxic reagents (HCN, NaNH₂), high energy consumption |

| Baeyer-Drewsen | o-Nitrobenzaldehyde | o-Nitrotoluene, Acetone | ~37%[5] | Simple laboratory procedure, mild conditions | Low yield, expensive starting material |

| Sandmeyer (for Isatin) | Isonitrosoacetanilide | Aniline, Chloral Hydrate | >75%[9] | Reliable laboratory method | Multi-step process |

Visualizing the Synthetic Pathways

Heumann-Pfleger Synthesis Workflow

Caption: Workflow for the Heumann-Pfleger synthesis of indigo.

Baeyer-Drewsen Indigo Synthesis Mechanism

Caption: Simplified mechanism of the Baeyer-Drewsen indigo synthesis.

Conclusion

The synthesis of indoxyl and indigo derivatives is a rich field of organic chemistry with a long history of innovation. A thorough understanding of the key intermediates—indoxyl, isatin, N-phenylglycine, and o-nitrobenzaldehyde—is paramount for researchers seeking to develop novel synthetic methodologies or to utilize these scaffolds in drug discovery and materials science. This guide has provided a detailed overview of the synthesis of these crucial building blocks, emphasizing the rationale behind experimental choices and providing practical protocols. By mastering the chemistry of these intermediates, scientists are well-equipped to unlock the full potential of this versatile class of heterocyclic compounds.

References

-

Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry, 6(1), 18-22. [Link]

-

Sánchez-Viesca, F., Berros, M. I., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. Semantic Scholar. [Link]

-

Wikipedia. (2025). Baeyer–Drewsen indigo synthesis. [Link]

-

Creedon, C. (n.d.). Pfleger-Heumann Route. Scribd. [Link]

-

Chulalongkorn University. (2025). Comparative Cradle-to-Gate LCA of Bio- Indigo Production Processes. [Link]

-

Organic Syntheses. (n.d.). Isatin. [Link]

-

Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. Scientific & Academic Publishing. [Link]

-

SpectraBase. (n.d.). N-Phenylglycine. [Link]

-

Textile Insight. (2019). Production of Synthetic Indigo. [Link]

-

MK Science Set Publishers. (2024). Indigo – Development of Chemical Synthesis Procedures. [Link]

-

ResearchGate. (n.d.). Principal synthesis route of indigo with aniline as starting material according to Pfleger and Heumann³. [Link]

-

ChemistryViews. (2024). Who Was the First to Synthesize This Molecule?. [Link]

-

PrepChem.com. (n.d.). Preparation of N-Phenylglycine. [Link]

-

LookChem. (n.d.). Heumann-Pfleger Indigo Synthesis. [Link]

-

ResearchGate. (2025). Comparative study of production of Bio-Indigo by Pandoraea sp. in a two phase - fed batch and continuous bioreactor. [Link]

-

Semantic Scholar. (n.d.). Advances in indoxyl chemistry (review). [Link]

-

MDPI. (n.d.). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. [Link]

-

National Center for Biotechnology Information. (2023). Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking. [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

International Scholars Journals. (n.d.). Comparative study of the major components of the indigo dye obtained from Strobilanthes flaccidifolius Nees. and Indigofera tinctoria Linn. [Link]

-

Oriental Journal of Chemistry. (n.d.). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylglycine, D-. [Link]

-

Graphviz. (n.d.). Simple Graph. [Link]

-

ResearchGate. (2025). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

-

DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

-

DevTools daily. (2020). Real examples of Graphviz. [Link]

-

Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. [Link]

-

ResearchGate. (n.d.). Academic Sciences. [Link]

-

Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. [Link]

- Google Patents. (2015).

Sources

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Textile Insight: Production of Synthetic Indigo [textileinsight.blogspot.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Phenylglycine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mkscienceset.com [mkscienceset.com]

- 11. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]

- 15. sapub.org [sapub.org]

Incorporating N-Aryl Amino Acids into Peptides: A Technical Guide to N-Phenylglycine in Solid-Phase Peptide Synthesis

<_content>

Abstract